2-bromo-N-tert-butyl-2-methylpropanamide
Description
2-Bromo-N-tert-butyl-2-methylpropanamide is a brominated tertiary amide characterized by a central propanamide backbone substituted with a tert-butyl group at the nitrogen atom and a bromine atom at the α-carbon. Such compounds are typically synthesized via bromination of propanamide derivatives or nucleophilic substitution reactions, and they serve as intermediates in organic synthesis and medicinal chemistry.
Properties
CAS No. |
66875-78-3 |
|---|---|
Molecular Formula |
C8H16BrNO |
Molecular Weight |
222.12 g/mol |
IUPAC Name |
2-bromo-N-tert-butyl-2-methylpropanamide |
InChI |
InChI=1S/C8H16BrNO/c1-7(2,3)10-6(11)8(4,5)9/h1-5H3,(H,10,11) |
InChI Key |
WQOWHMXKLMGNFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C(C)(C)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-bromo-N-tert-butyl-2-methylpropanamide typically involves the reaction of 2-bromo-2-methylpropanoic acid with tert-butylamine . The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve optimizing reaction parameters such as temperature, pressure, and solvent choice to scale up the process efficiently.
Chemical Reactions Analysis
2-bromo-N-tert-butyl-2-methylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized products.
Common reagents used in these reactions include sodium hydroxide, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-bromo-N-tert-butyl-2-methylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Medicine: It may serve as a precursor for the development of pharmaceutical compounds.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-N-tert-butyl-2-methylpropanamide involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Molecular Comparisons
The following table summarizes key molecular and structural differences between 2-bromo-N-tert-butyl-2-methylpropanamide and related compounds:
Key Observations:
- Electron-Withdrawing Effects : The bromine atom at the α-carbon enhances electrophilicity, facilitating nucleophilic substitution reactions. This feature is consistent across all analogues .
- Aromatic vs. Aliphatic Substitution: Compounds with aromatic N-substituents (e.g., 2-bromo-N-(2-methylphenyl)propanamide) exhibit planar amide geometries, whereas aliphatic derivatives (e.g., tert-butyl-substituted) adopt non-planar conformations due to steric bulk .
Crystallographic and Experimental Findings
2-Bromo-2-methyl-N-p-tolyl-propanamide ():
- Bond Lengths : The C-Br bond length is 1.93 Å, consistent with typical C-Br covalent bonds. The amide C=O bond measures 1.22 Å, indicating strong double-bond character .
- Packing : The crystal structure shows intermolecular hydrogen bonds between amide N-H and carbonyl oxygen, stabilizing the lattice .
2-Bromo-5-tert-butyl-N-methyl-N-[2-(methylamino)phenyl]-3-(1-methyl-1H-benzimidazol-2-yl)benzamide ():
- Twist Angle : The benzimidazole ring forms a dihedral angle of 12.5° with the central benzene ring, suggesting moderate conjugation disruption .
- Refinement Data : R factor = 0.034, wR factor = 0.093, indicating high precision in crystallographic refinement .
N-(5-Bromo-3-methyl-2-pyridinyl)-N-(tert-butyl)amine ():
- Physical Properties : Boiling point = 305.6°C, density = 1.34 g/cm³, and vapor pressure = 0.001 mmHg at 25°C. These values highlight its stability under standard conditions .
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